
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in Alzheimer's disease (AD). It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential applications in treating AD.
Mechanism of Action
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide works by binding to the receptor for advanced glycation end products (RAGE), a cell surface protein that plays a key role in the inflammatory response and Aβ aggregation in AD. By blocking RAGE, this compound can reduce the accumulation of Aβ and inflammation in the brain, thereby slowing the progression of AD.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the levels of Aβ in the brain and improve cognitive function in animal models of AD. Additionally, this compound has been shown to reduce inflammation in the brain and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its specificity for RAGE, which reduces the risk of off-target effects. However, this compound has also been shown to have limited efficacy in clinical trials, possibly due to its inability to penetrate the blood-brain barrier and reach its target in the brain.
Future Directions
For research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide include developing more effective delivery methods to improve its ability to penetrate the blood-brain barrier and reach its target in the brain. Additionally, studies are needed to investigate the long-term safety and efficacy of this compound in humans, as well as its potential use in combination with other AD therapies.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, starting with the reaction of 2-hydroxy-3-nitrobenzaldehyde with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is subsequently reacted with isopropyl chloroacetate to form the ester. Finally, the ester is hydrolyzed with sodium hydroxide to yield this compound in its final form.
Scientific Research Applications
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential therapeutic benefits in AD, a neurodegenerative disorder characterized by the accumulation of amyloid beta (Aβ) plaques and neurofibrillary tangles in the brain. Studies have shown that this compound can inhibit the aggregation of Aβ and reduce inflammation in the brain, two key pathological features of AD.
properties
IUPAC Name |
4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-16(2)26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-8-6-7-9-21(18)25-22(19)27/h6-14,16H,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHWSGXUPYIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

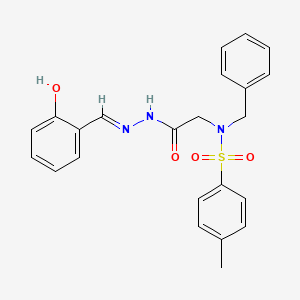

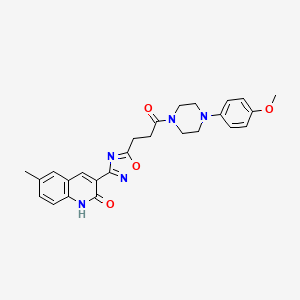
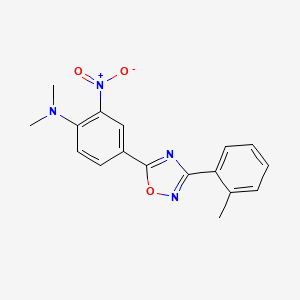
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)

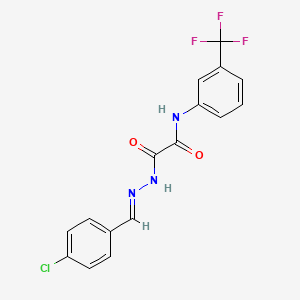
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
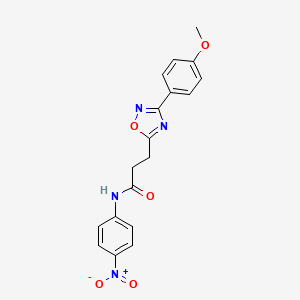
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)


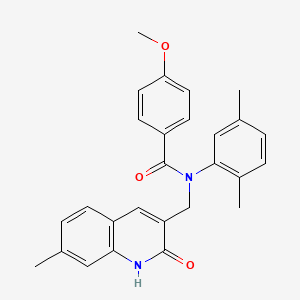
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)